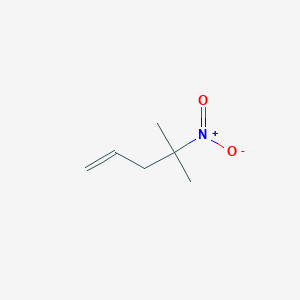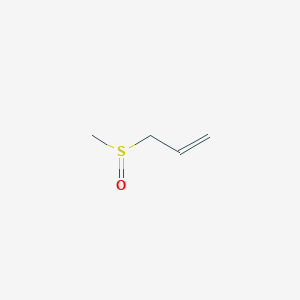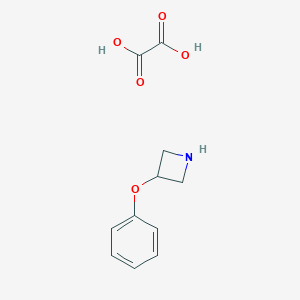
4-Methyl-4-nitropent-1-ene
Overview
Description
4-Methyl-4-nitro-1-pentene is a nitroalkane used as a substituent in the synthesis of Clenhexerol, a classical β-adrenergic agonist . It has a molecular weight of 129.16 and a molecular formula of C6H11NO2 . The compound appears as a colorless to pale yellow oil .
Molecular Structure Analysis
The molecular structure of 4-Methyl-4-nitro-1-pentene includes a nitro group (NO2) attached to a carbon atom in the pentene chain . The compound’s InChI Key is SFRYSSACJAJJJI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4-Methyl-4-nitro-1-pentene has a molecular weight of 129.16 and a molecular formula of C6H11NO2 . It appears as a colorless to pale yellow oil . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.Scientific Research Applications
1. Quantum Chemical Insights and Photophysical Properties
In the study of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, a derivative closely related to 4-Methyl-4-nitropent-1-ene was synthesized and characterized. This research provided insights into geometric parameters, nonlinear optical properties, and molecular stability through natural bond orbital (NBO) analysis. Such compounds demonstrate significant applications in understanding charge transfer phenomena and chemical reactivity in molecular systems (Khalid et al., 2020).
2. Nitrosation Reactions in Organic Chemistry
A study on the nitrosation of diketones, a process related to the chemistry of compounds like this compound, revealed new methods and insights into the reaction mechanisms. These findings are important in the field of organic synthesis and understanding the dynamics of similar organic reactions (Iglesias, 2013).
3. Synthesis of pH-Sensitive Nitroxides
Research on the synthesis of 2,2,5,5-tetraethylimidazole nitroxides from compounds related to this compound showed that these nitroxides are sensitive to pH changes. They offer a unique advantage for applications as functional EPR probes due to their enhanced stability and potential in biophysical studies (Kirilyuk et al., 2004).
4. Poly-4-methyl-1-pentene in Dielectric Materials
A study on Poly-4-methyl-1-pentene, which is chemically similar to this compound, revealed its application in dielectric materials for capacitors. This research is significant in the field of energy storage and electrical engineering (Ghule et al., 2021).
5. Catalysis in Organic Synthesis
A related study focused on the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene, demonstrating the potential of certain catalysts for applications in organic synthesis and industrial processes (Reddy et al., 2007).
Future Directions
While specific future directions for 4-Methyl-4-nitropent-1-ene are not mentioned in the search results, there is a study on the polymerization of 4-methyl-1-pentene using metallocene catalysts . This suggests potential future research directions in the synthesis and applications of polymers derived from similar compounds.
Properties
IUPAC Name |
4-methyl-4-nitropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5-6(2,3)7(8)9/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYSSACJAJJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510480 | |
| Record name | 4-Methyl-4-nitropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81500-64-3 | |
| Record name | 4-Methyl-4-nitropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)




![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)






